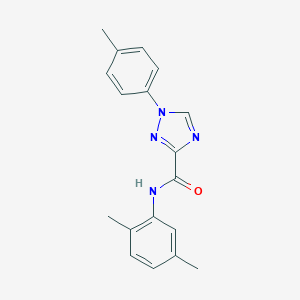
N-(2,5-dimethylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as DMPTC, and it belongs to the class of triazole derivatives. DMPTC has been studied extensively for its ability to modulate the activity of certain enzymes and receptors in the body. In
Wirkmechanismus
DMPTC exerts its effects by modulating the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. DMPTC also modulates the activity of the endocannabinoid system, which is involved in pain perception, appetite, and mood regulation.
Biochemical and Physiological Effects:
DMPTC has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to have growth-promoting effects on plants and animals. DMPTC has been studied for its potential as an anticancer agent, and it has been shown to induce apoptosis in cancer cells. DMPTC has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
DMPTC has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, and it is stable under normal laboratory conditions. DMPTC has been shown to have low toxicity in animal models, which makes it a good candidate for further studies. However, DMPTC has some limitations for laboratory experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its effects on different systems in the body.
Zukünftige Richtungen
There are several future directions for research on DMPTC. One potential application is in the development of new anti-inflammatory drugs. DMPTC has been shown to have potent anti-inflammatory effects, and it may be possible to develop derivatives of DMPTC that are more selective for COX-2 inhibition. Another potential application is in the development of new anticancer agents. DMPTC has been shown to induce apoptosis in cancer cells, and it may be possible to develop derivatives of DMPTC that are more potent and selective for cancer cells. DMPTC may also have potential applications in the field of materials science, particularly as a corrosion inhibitor. Further studies are needed to explore these and other potential applications of DMPTC.
Synthesemethoden
The synthesis of DMPTC involves the reaction of 2,5-dimethylphenyl hydrazine with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with triazole and carboxylic acid to yield DMPTC. This synthesis method has been optimized to produce DMPTC in high yields and purity.
Wissenschaftliche Forschungsanwendungen
DMPTC has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, DMPTC has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been studied for its potential as an anticancer agent. In agriculture, DMPTC has been shown to have growth-promoting effects on plants, and it has been used as a feed additive for livestock. In materials science, DMPTC has been studied for its potential use as a corrosion inhibitor.
Eigenschaften
Produktname |
N-(2,5-dimethylphenyl)-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide |
|---|---|
Molekularformel |
C18H18N4O |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
N-(2,5-dimethylphenyl)-1-(4-methylphenyl)-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C18H18N4O/c1-12-5-8-15(9-6-12)22-11-19-17(21-22)18(23)20-16-10-13(2)4-7-14(16)3/h4-11H,1-3H3,(H,20,23) |
InChI-Schlüssel |
DGMYYOJMRFGSAN-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=C(C=CC(=C3)C)C |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)NC3=C(C=CC(=C3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5-ethyl-1-phenyl-N-[2-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278810.png)
![N-[3-(difluoromethoxy)phenyl]-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278811.png)



![5-methyl-1-phenyl-N-[3-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278824.png)
![5-methyl-1-phenyl-N-[2-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B278825.png)

![5-ethyl-1-(2-pyridinyl)-N-[2-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B278829.png)